8-Chloroimidazo[1,5-A]pyrazine
CAS No.: 56468-23-6
Cat. No.: VC3743672
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloroimidazo[1,5-A]pyrazine - 56468-23-6](/images/structure/VC3743672.png)
Specification
CAS No. | 56468-23-6 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 8-chloroimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C6H4ClN3/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H |
Standard InChI Key | AFQLYSHHYYOVDJ-UHFFFAOYSA-N |
SMILES | C1=CN2C=NC=C2C(=N1)Cl |
Canonical SMILES | C1=CN2C=NC=C2C(=N1)Cl |
Introduction
Structural Characteristics and Chemical Identity
Basic Structural Features
8-Chloroimidazo[1,5-a]pyrazine is characterized by a bicyclic heterocyclic system comprising fused imidazole and pyrazine rings, with a chlorine atom at position 8. The compound belongs to the broader family of imidazopyrazines, which are considered "underexplored fused N-heterocycles" with promising applications in pharmaceutical and chemical research . Its structure contains three nitrogen atoms strategically positioned within the ring system, creating a unique electronic distribution that influences its chemical behavior.
Physical and Spectroscopic Properties
Physical Properties
8-Chloroimidazo[1,5-a]pyrazine exhibits specific physical properties that distinguish it from other heterocyclic compounds:
Spectroscopic Characteristics
Mass spectrometry data provides valuable information about the compound's behavior under various ionization conditions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 154.01665 | 124.2 |
[M+Na]+ | 175.99859 | 140.2 |
[M+NH4]+ | 171.04319 | 133.7 |
[M+K]+ | 191.97253 | 134.4 |
[M-H]- | 152.00209 | 125.6 |
[M+Na-2H]- | 173.98404 | 132.8 |
[M]+ | 153.00882 | 127.2 |
[M]- | 153.00992 | 127.2 |
The predicted Collision Cross Section (CCS) values provide insight into the three-dimensional structure and molecular size, which are particularly valuable for analytical identification and characterization using ion mobility spectrometry techniques .
Chemical Reactivity and Functionalization
General Reactivity Patterns
The reactivity of 8-Chloroimidazo[1,5-a]pyrazine is largely influenced by its heterocyclic nature and the presence of the chlorine substituent. While specific reactivity data for this exact compound is limited in the search results, insights can be drawn from related compounds:
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The chlorine at position 8 provides an excellent leaving group for nucleophilic aromatic substitution reactions
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The nitrogen atoms within the ring system contribute to the compound's basic character and ability to coordinate with metals
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The aromatic nature of the system allows for electrophilic aromatic substitution reactions under specific conditions
Metallation and Functionalization Strategies
Synthesis Methodologies
Specialized Synthetic Methods
Research on related compounds suggests that the synthesis of functionalized imidazopyrazines often employs:
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Directed metalation strategies using specialized bases
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Cross-coupling reactions for introducing various substituents
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Selective halogenation procedures using appropriate halogenating agents
The specific synthesis of 8-Chloroimidazo[1,5-a]pyrazine would likely be designed to control the regioselectivity of the chlorination step to ensure the halogen is positioned specifically at the 8-position .
Related Derivatives and Structural Modifications
Known Derivatives
Several derivatives of 8-Chloroimidazo[1,5-a]pyrazine have been documented in chemical databases and research literature:
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Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate (CID: 155977851) - A carboxylate-functionalized derivative with additional substituents
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5-Bromo-8-chloroimidazo[1,5-a]pyrazine - A dihalogenated derivative containing both bromine and chlorine substituents
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3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone - A more complex derivative containing a cyclobutanone moiety
These derivatives demonstrate the versatility of the core structure and its capacity for further functionalization to create compounds with potentially diverse properties and applications.
Research Applications and Significance
Chemical Research Value
In chemical research, 8-Chloroimidazo[1,5-a]pyrazine represents an important model compound for:
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Studying regioselective functionalization strategies for complex heterocycles
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Investigating the reactivity patterns of halogenated N-heterocycles
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Developing new synthetic methodologies for constructing complex molecular architectures
The compound belongs to a class described as "heterocycles of the future," indicating its significance in advancing chemical research and expanding synthetic capabilities .
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